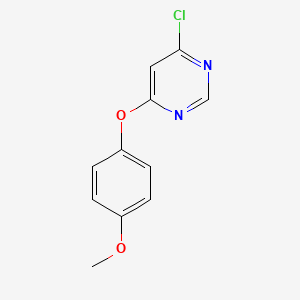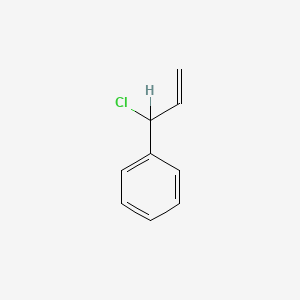
Vinylbenzyl chloride
Übersicht
Beschreibung
Vinylbenzyl chloride is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is a colorless liquid that is typically stored with a stabilizer to suppress polymerization .
Synthesis Analysis
Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . It is commonly used as a monomer that belongs to the class of aryl chlorides .Molecular Structure Analysis
The molecular structure of Vinylbenzyl chloride consists of a vinyl group (CH2=CH-) and a benzyl chloride group (C6H4CH2Cl) in its structure .Chemical Reactions Analysis
Vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene . It reacts with divinylbenzene to form polyvinyl chloride . It is also used as a reactive building block in various polymerization reactions to synthesize different types of polymers .Physical And Chemical Properties Analysis
Vinylbenzyl chloride is a colorless liquid with a density of 1.083 g/mL at 25 °C . It has a boiling point of 229 °C . The refractive index n20/D is 1.572 .Wissenschaftliche Forschungsanwendungen
Fuel Cell Technology : VBC has been used to create anion-exchange membranes for low temperature direct methanol fuel cells, beneficial for portable applications (Danks, Slade, & Varcoe, 2002). Additionally, copolymerization of methyl methacrylate and VBC has shown promise for alkaline fuel cell applications, allowing controlled polymerization and tunable properties (Luo et al., 2012).
Antimicrobial Surfaces : VBC has been successfully photo-polymerized onto PDMS surfaces to create self-disinfecting surfaces with high quaternary ammonium functionality. These surfaces exhibit efficient contact killing against various bacteria, including Escherichia coli and Staphylococcus aureus (Lou et al., 2021).
Corrosion Inhibition : Studies have shown that VBC derivatives can act as highly efficient inhibitors for carbon steel corrosion in acidic solutions, demonstrating significant potential in the field of corrosion research (Nahlé et al., 2008).
Polymer Chemistry : VBC has been utilized in the synthesis of functional polymers and nanocomposites. For instance, it has been grafted onto silica for radical polymerization (Carlier et al., 1992), and used in the creation of amphiphilic cationic block copolymers (Wendler et al., 1998).
Environmental Applications : VBC-based polymers have been explored for environmental applications such as adsorption of organic dyes and heavy metals from aqueous media (Ajmal et al., 2016).
Advanced Material Development : VBC is employed in the development of polymeric nanocomposites and membranes for specific applications, such as improving mechanical and thermal properties of polymers (Li, Song, & Yang, 2013).
Safety And Hazards
Zukünftige Richtungen
Vinylbenzyl chloride is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . It is expected to find more applications in the future due to its unique properties .
Eigenschaften
IUPAC Name |
1-chloroprop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOQBILGNEPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylbenzyl chloride | |
CAS RN |
30030-25-2, 57458-41-0 | |
| Record name | (chloromethyl)vinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
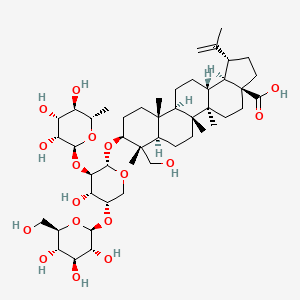
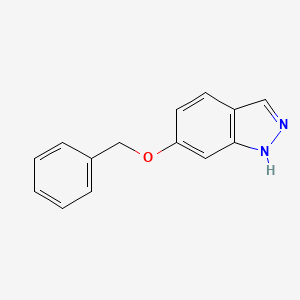
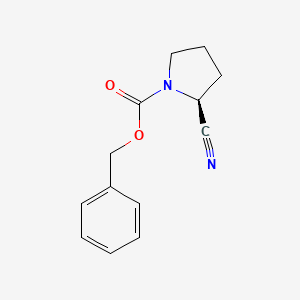
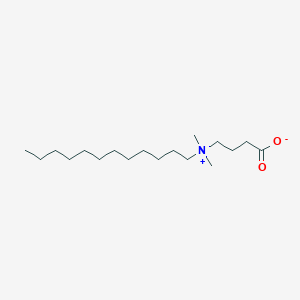
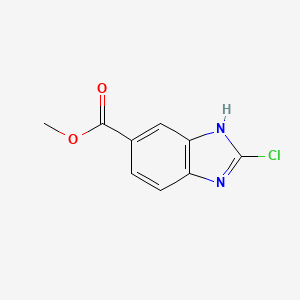
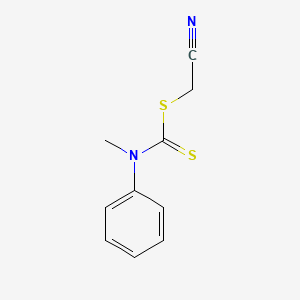
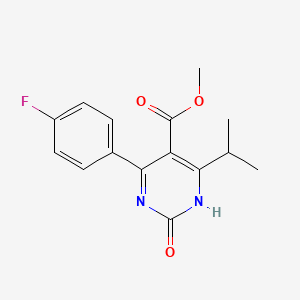
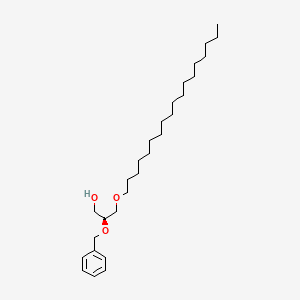
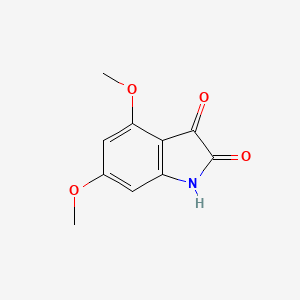
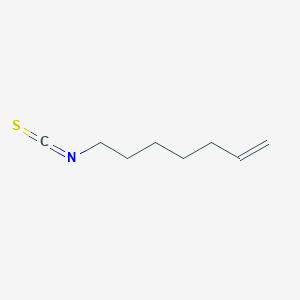
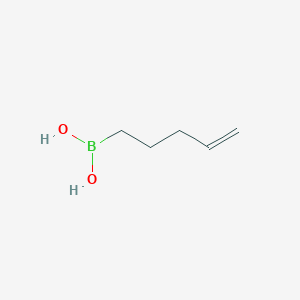
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
